4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate
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Overview
Description
4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate is a compound that combines the structural features of 4-methylbenzenesulfonic acid and prop-2-enyl 2-amino-4-methylpentanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. For the preparation of prop-2-enyl 2-amino-4-methylpentanoate, a common approach involves the esterification of 2-amino-4-methylpentanoic acid with prop-2-enol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid often employs continuous sulfonation processes to achieve high yields and purity. The process involves the use of advanced reactors and precise control of reaction parameters. For prop-2-enyl 2-amino-4-methylpentanoate, large-scale production may involve the use of batch reactors with optimized conditions for esterification.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Prop-2-enyl 2-amino-4-methylpentanoate can participate in:
Hydrolysis: Hydrolysis of the ester bond to yield 2-amino-4-methylpentanoic acid and prop-2-enol.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfones.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst in various organic transformations. Prop-2-enyl 2-amino-4-methylpentanoate, on the other hand, can interact with biological molecules through its amino and ester functional groups, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group on the benzene ring.
Toluene-4-sulfonic acid: Another name for 4-methylbenzenesulfonic acid.
Prop-2-enyl 2-amino-4-methylbutanoate: Similar structure but with a different carbon chain length.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.C7H8O3S/c1-4-5-12-9(11)8(10)6-7(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,7-8H,1,5-6,10H2,2-3H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDHIGJZWRNZDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC=C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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